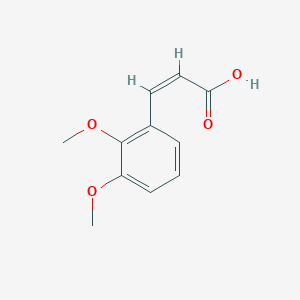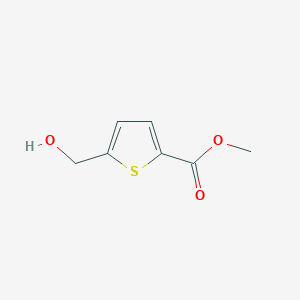![molecular formula C17H14BrN3O2 B7828229 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828229.png)
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a brominated pyrimidine ring and an indene-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-4,6-dimethylpyrimidine and indene-1,3-dione.
Condensation Reaction: The 5-bromo-4,6-dimethylpyrimidine is reacted with an appropriate amine to form the corresponding amino derivative.
Coupling Reaction: The amino derivative is then coupled with indene-1,3-dione under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.
Substitution: The bromine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
- 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]-2,3-dihydro-1H-indene-1,3-dione
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness: 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione is unique due to its specific combination of a brominated pyrimidine ring and an indene-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7H,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWGQRZZKUZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
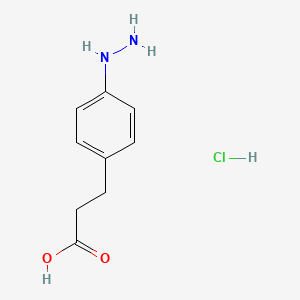
![2-[(2-Fluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7828156.png)
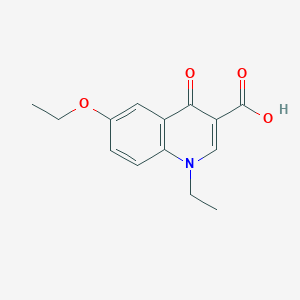
![2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7828176.png)
![2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828179.png)
![2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile](/img/structure/B7828186.png)
![4-(naphthalen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B7828194.png)
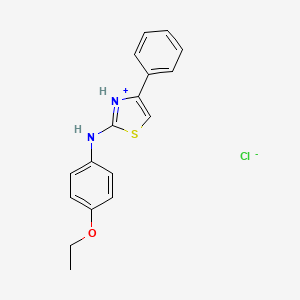
![methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate](/img/structure/B7828212.png)
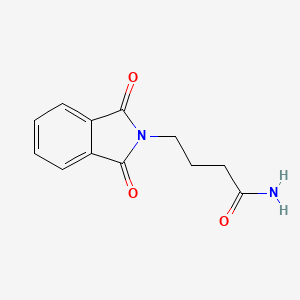
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B7828231.png)
